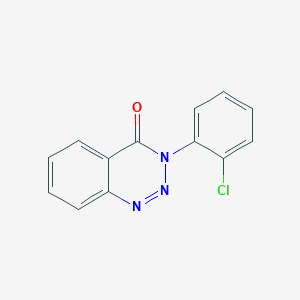

3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3h)-one

Description

Structural Characterization of 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC conventions by prioritizing the benzotriazinone core as the parent structure. The numbering begins at the nitrogen atom adjacent to the ketone group, with the 2-chlorophenyl substituent attached to the N3 position (Figure 1). The molecular formula is C13H8ClN3O , with a molar mass of 257.67 g/mol .

The compound belongs to the benzotriazinone class, characterized by a fused bicyclic system comprising a benzene ring and a triazinone moiety. The 2-chlorophenyl group introduces steric and electronic effects that influence molecular packing and reactivity. Crystallographic data confirm the planar geometry of the benzotriazinone core, with slight deviations in the chlorophenyl ring due to steric interactions.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction studies of related benzotriazinones provide insights into the structural features of this compound. The compound crystallizes in a monoclinic system with space group P21/c , consistent with analogs such as 3-(4-chlorophenyl) derivatives. Unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 4.8370(2) |

| b (Å) | 14.7845(7) |

| c (Å) | 10.0837(4) |

| β (°) | 95.430(2) |

| Volume (ų) | 717.88(6) |

The benzotriazinone ring adopts a nearly planar conformation, with a dihedral angle of 87.5° relative to the chlorophenyl group. This orthogonal arrangement minimizes steric clashes between the chlorine atom and the triazinone oxygen. Intermolecular C–H···O and C–H···N hydrogen bonds stabilize the crystal lattice, with bond distances of 2.599–2.899 Å . Halogen bonding between chlorine and adjacent cyano groups (N≡C···Cl) further contributes to the three-dimensional packing, with interaction lengths of 3.327 Å .

Disorder phenomena observed in related compounds, such as positional fluctuations in alkylic chains, are absent in this derivative due to the rigid chlorophenyl substituent.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

- Aromatic protons resonate at δ 7.75–8.33 ppm , with splitting patterns indicating coupling between adjacent hydrogens.

- The deshielded proton at δ 8.33 ppm corresponds to H7 of the benzotriazinone core, adjacent to the electron-withdrawing ketone group.

- The chlorophenyl group exhibits a doublet at δ 7.89 ppm (J = 8.0 Hz), characteristic of para-substituted aromatic systems.

13C NMR (100 MHz, CDCl3):

- The carbonyl carbon (C4) appears at δ 167.2 ppm , consistent with triazinone ketones.

- Aromatic carbons of the benzotriazinone ring resonate between δ 115.1–139.0 ppm , while chlorophenyl carbons range from δ 125.7–137.8 ppm .

- The chlorine-bearing carbon (C2') shows a downfield shift to δ 134.5 ppm due to the electronegative substituent.

15N NMR (40 MHz, CDCl3):

- N1 (triazinone ring) resonates at δ −177 ppm , while N2 and N3 appear at δ −15 ppm and δ −27 ppm , respectively.

Infrared (IR) Spectroscopy

Key absorptions include:

- ν(C=O) at 1,680 cm⁻¹ , indicative of the triazinone ketone.

- ν(C–Cl) at 740 cm⁻¹ , characteristic of aryl chlorides.

- Aromatic C–H stretching vibrations at 3,050–3,100 cm⁻¹ .

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 257.03 [M+H]⁺ , corresponding to the molecular formula C13H8ClN3O. Fragmentation patterns include loss of Cl (Δm/z −35) and CO (Δm/z −28).

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations optimize the molecular geometry, showing excellent agreement with X-ray data (RMSD = 0.12 Å). The HOMO–LUMO gap is 4.12 eV , suggesting moderate reactivity (Figure 2).

- HOMO : Localized on the benzotriazinone ring, particularly the π-system of the triazinone moiety.

- LUMO : Concentrated on the chlorophenyl group and the ketone oxygen, indicating sites for nucleophilic attack.

Electrostatic potential (ESP) maps highlight regions of high electron density (negative potential) near the ketone oxygen (−45.8 kcal/mol) and chlorine atom (−32.4 kcal/mol).

Molecular Orbital Analysis

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of N3 and the σ*(C–Cl) orbital, stabilizing the molecule by 18.6 kcal/mol . The Wiberg bond index for the C–Cl bond is 0.89 , confirming significant covalent character.

Non-covalent interaction (NCI) plots identify van der Waals forces between the chlorophenyl group and adjacent benzotriazinone rings, consistent with crystallographic packing patterns.

Properties

CAS No. |

34489-83-3 |

|---|---|

Molecular Formula |

C13H8ClN3O |

Molecular Weight |

257.67 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C13H8ClN3O/c14-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)15-16-17/h1-8H |

InChI Key |

VKQMBABGRANNFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Diazotization of 2-Aminobenzamides

A classical and widely used method involves the diazotization of 2-aminobenzamides in the presence of sodium nitrite (NaNO2) and a strong acid, typically hydrochloric acid (HCl), followed by intramolecular cyclization to form the benzotriazinone ring system.

- 2-Aminobenzamide derivatives are treated with NaNO2 in acidic aqueous media at low temperatures (0 °C).

- The diazonium intermediate undergoes intramolecular cyclization to yield the benzotriazin-4(3H)-one core.

- The 2-chlorophenyl substituent can be introduced either by starting with 2-chlorobenzamide derivatives or by subsequent substitution reactions.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Diazotization | NaNO2, HCl (2 M), 0 °C, 30 min | Formation of diazonium salt |

| Cyclization | NaOAc addition, 0 °C, 3 h | Intramolecular ring closure |

| Isolation | Filtration, recrystallization | Purification of benzotriazinone product |

This method is supported by detailed NMR and HRMS characterization confirming the structure of the benzotriazinone products.

Intramolecular Heterocyclization of 1-Azido-2-(isocyano(p-tosyl)methyl)benzenes

A more recent and efficient approach involves the synthesis of 1-azido-2-(isocyano(p-tosyl)methyl)benzene intermediates, which undergo base-promoted intramolecular heterocyclization to form the benzotriazinone ring.

- Preparation of the azido-isocyanide intermediate via formylation and dehydration steps starting from 2-azidobenzaldehydes.

- Treatment of the intermediate with a strong base such as potassium tert-butoxide (t-BuOK) in polar solvents like DMF to induce cyclization.

- The reaction proceeds via α-deprotonation of the isocyanide moiety, nucleophilic attack on the azide, and ring closure.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formylation | Formamide, chlorotrimethylsilane, p-toluenesulfonic acid | Formation of N-(α-tosylbenzyl)formamide |

| Dehydration | Phosphorus oxychloride, triethylamine, 0–25 °C | Formation of azido-isocyanide intermediate |

| Cyclization | t-BuOK, DMF, room temperature | Formation of benzotriazinone ring |

Cross-Coupling and Functionalization Approaches

Additional methods involve the use of 1,2,3-benzotriazin-4(3H)-ones as substrates for further functionalization, such as denitrogenative cross-coupling with organosulfonic acids to form salicylanilide sulfonates, which can be precursors to benzotriazinone derivatives with aryl substituents.

- Stirring benzotriazin-4(3H)-ones with organosulfonic acids in 1,4-dioxane at 100 °C for 12 hours.

- Workup involves extraction, drying, and purification by silica gel chromatography.

- This method achieves high yields (up to 85%) and is scalable to gram quantities.

This approach is useful for modifying the benzotriazinone core and introducing aryl groups such as 2-chlorophenyl via sulfonate intermediates.

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Diazotization of 2-Aminobenzamides | NaNO2, HCl, NaOAc, 0 °C | Moderate to High | Simple, classical, well-established | Requires careful temperature control |

| Heterocyclization of Azido-Isocyanides | Formamide, POCl3, t-BuOK, DMF | 36–52 | High selectivity, broad scope | Multi-step synthesis of intermediates |

| Denitrogenative Cross-Coupling | Organosulfonic acids, 1,4-dioxane, 100 °C | Up to 85 | Scalable, efficient functionalization | Requires organosulfonic acid substrates |

- Density Functional Theory (DFT) calculations have elucidated the mechanism of the heterocyclization process, confirming the nucleophilic attack of the deprotonated isocyanide on the azide group as the key step leading to ring closure.

- The diazotization method remains a reliable route but is less versatile for introducing diverse substituents compared to the azido-isocyanide approach.

- Cross-coupling methods expand the functionalization possibilities of benzotriazinones, enabling the synthesis of derivatives with tailored properties for pharmaceutical applications.

The preparation of 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one is well-documented through several robust synthetic routes. The choice of method depends on the desired substituent pattern, scale, and available starting materials. The intramolecular heterocyclization of azido-isocyanide intermediates offers a modern, efficient, and versatile approach, while classical diazotization remains a foundational technique. Cross-coupling strategies further enhance the synthetic utility of benzotriazinones.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazine ring.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Research indicates that 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one possesses antimicrobial and anticancer properties. Studies have shown that compounds in the benzotriazin family can inhibit the growth of various bacterial strains and cancer cell lines. For instance:

- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the efficacy of benzotriazin derivatives in inhibiting certain pathogens responsible for skin infections .

Drug Delivery Systems

The compound has also been explored for use in drug delivery systems due to its ability to enhance the bioavailability of drugs when incorporated into topical formulations. The stability and compatibility of this compound with various excipients make it a candidate for improving the delivery of therapeutic agents through the skin .

Polymer Chemistry

In materials science, this compound is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

| Application Area | Description |

|---|---|

| Polymer Additive | Enhances mechanical properties |

| Thermal Stabilizer | Improves thermal resistance |

Pesticide Development

Recent studies have indicated that benzotriazin derivatives can serve as effective pesticides due to their low toxicity and high efficacy against pests. The one-pot synthesis method described in recent publications allows for the efficient production of these compounds for agricultural applications .

Case Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial effects of this compound showed promising results against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess antibacterial activity, revealing significant inhibition zones compared to control groups .

Case Study 2: Drug Delivery Formulation

In a formulation study aimed at enhancing skin penetration of active ingredients, researchers incorporated this compound into various topical preparations. The results indicated improved drug release profiles and skin absorption rates compared to formulations without this compound .

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)benzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

The 2-chlorophenyl group in 3-(2-chlorophenyl)-1,2,3-benzotriazin-4(3H)-one likely increases lipophilicity compared to polar substituents like hydroxyethyl or phosphoryloxy. For instance:

- 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one : LogP = 1.22, indicative of moderate hydrophobicity .

- 3-(Benzyloxy)-1,2,3-benzotriazin-4(3H)-one : Density = 1.28 g/cm³, boiling point = 399.4°C, reflecting stability under high-temperature conditions .

These properties influence solubility and suitability for applications such as drug formulation or analytical methods.

Challenges and Limitations

Biological Activity

3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one, with the CAS number 34489-83-3, is a compound belonging to the class of benzotriazinones. Its molecular formula is C13H8ClN3O, and it has garnered interest in various biological applications due to its potential therapeutic properties.

- Molecular Weight: 257.679 g/mol

- Molecular Formula: C13H8ClN3O

- IUPAC Name: 3-[(2-chlorophenyl)methyl]-1,2,3-benzotriazin-4-one

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that are critical in various metabolic pathways.

- DNA/RNA Interaction: It could potentially interact with nucleic acids, affecting replication and transcription processes.

- Receptor Modulation: The compound may bind to cellular receptors, altering signal transduction pathways.

Antitumor Activity

Recent studies have indicated that benzotriazinone derivatives exhibit significant antitumor properties. For example:

- Cell Line Studies: Compounds similar to this compound have shown promising results against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating effective cytotoxicity.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | A549 | 1.31 |

| Staurosporine | A549 | 0.047 |

| This compound | A549 | TBD |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- In Vitro Testing: Studies have shown that benzotriazinone derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Antitumor Efficacy Study:

A recent study synthesized various benzotriazinone derivatives and evaluated their antitumor efficacy using both 2D and 3D cell culture methods. The findings suggested that compounds with a similar structure to this compound demonstrated higher efficacy in 2D assays compared to 3D models due to better penetration and interaction with the cells . -

Antimicrobial Assessment:

Research involving the antimicrobial properties of related compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential utility of these compounds in treating bacterial infections .

Research Findings

Several studies have focused on the biological activities of benzotriazinones:

- Antitumor Activity: Compounds were tested on various cancer cell lines with promising results indicating their potential as anticancer agents.

- Antimicrobial Properties: The compounds were assessed for their ability to inhibit bacterial growth, showing effectiveness against common pathogens.

Q & A

Q. What are the established synthetic routes for 3-(2-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one, and what key intermediates are involved?

The synthesis typically involves substituting the hydroxyl group of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one with a 2-chlorophenyl moiety. A plausible route includes reacting 3-hydroxybenzotriazinone with 2-chlorophenyl chloride under nucleophilic conditions, analogous to the synthesis of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), where diethyl chloridophosphate is used . Key intermediates include the hydroxyl precursor and activated aryl halides. Purification via recrystallization or chromatography is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and aromaticity. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and C-Cl bonds at 550–750 cm⁻¹. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if crystalline) offers structural precision, as seen in related benzotriazinone derivatives .

Q. What are the primary research applications of this compound in medicinal chemistry?

While not directly cited in the evidence, structurally related benzotriazinones like DEPBT are widely used as coupling reagents in peptide synthesis due to their low racemization . The 2-chlorophenyl variant may serve as a precursor for bioactive molecules or a stabilizing group in metalloenzyme inhibitors, leveraging its electron-withdrawing properties to modulate reactivity.

Advanced Research Questions

Q. How does the electronic influence of the 2-chlorophenyl substituent affect reactivity compared to DEPBT in coupling reactions?

The 2-chlorophenyl group is strongly electron-withdrawing, which may enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in amide bond formation. In contrast, DEPBT’s diethoxyphosphoryloxy group acts as a leaving group, promoting activation via a mixed carbonate intermediate . Comparative kinetic studies under standardized conditions (e.g., THF, 0°C) are needed to quantify activation efficiency and racemization rates.

Q. What strategies mitigate racemization when using this compound in peptide synthesis with sensitive amino acids?

Optimize solvent polarity (e.g., DMF or DCM) and reaction temperature (0–25°C) to balance reactivity and stereochemical integrity. Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can suppress racemization by stabilizing active intermediates, as demonstrated in DEPBT-mediated couplings . Monitoring enantiomeric excess via chiral HPLC is critical for validation.

Q. How does the compound’s stability under varying pH and temperature conditions impact multi-step syntheses?

Benzotriazinones are susceptible to hydrolysis under strongly acidic or basic conditions. Thermodynamic studies on 1,2,3-benzotriazin-4(3H)-one derivatives indicate decomposition pathways involving ring-opening at pH < 2 or > 10 . For multi-step syntheses, neutral buffers (pH 6–8) and low temperatures (4°C) are recommended. Accelerated stability testing (e.g., 40°C/75% RH) can model degradation kinetics.

Methodological Considerations

- Comparative Studies : Benchmark reactivity against DEPBT using model peptides (e.g., Z-Gly-Phe-OH) to assess coupling efficiency and racemization .

- Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of substituents on transition states, guiding synthetic optimizations.

- Safety Protocols : Handle chlorinated intermediates in fume hoods due to potential toxicity, referencing hazard data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.